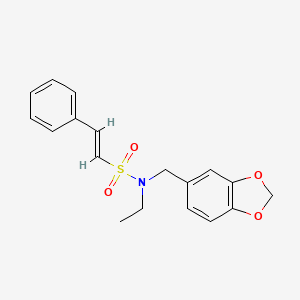
(E)-N-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a benzodioxole group, which is a common motif in many bioactive compounds . It also has an ethenesulfonamide group attached to it. Sulfonamides are known for their antibacterial properties .
Molecular Structure Analysis
The benzodioxole group is a rigid, planar system which can participate in aromatic stacking interactions. The ethenesulfonamide group is likely to impart polarity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on factors like its exact structure, stereochemistry, and the presence of any functional groups .Applications De Recherche Scientifique
Synthesis and Characterization
A variety of sulfonamide compounds have been synthesized and characterized, demonstrating their potential in therapeutic applications. For instance, a series of novel sulfonamide derivatives were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds were also tested for gastric toxicity, revealing that some exhibited significant therapeutic potential without causing substantial tissue damage in critical organs compared to controls (Ş. Küçükgüzel et al., 2013). Another study focused on the synthesis of biphenylsulfonamide endothelin antagonists, which showed promising results as endothelin-A selective antagonists, indicating their potential in treating cardiovascular diseases (N. Murugesan et al., 1998).
Anticancer Applications
Several sulfonamide compounds have been identified as potential anticancer agents. A novel sulfonamide, N-(3-Chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070), showed nonlinear pharmacokinetics in phase I studies and is currently in phase II clinical development for treating solid tumors (Christian van Kesteren et al., 2002). Another study synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibiting high singlet oxygen quantum yields, suggesting their use as Type II photosensitizers in photodynamic therapy for cancer treatment (M. Pişkin et al., 2020).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide compounds have also been studied for their enzyme inhibition properties, which are crucial for developing new therapeutic agents. For example, benzenesulfonamides incorporating flexible triazole moieties were synthesized and showed highly effective inhibition against carbonic anhydrase isoforms, a therapeutic target for glaucoma (A. Nocentini et al., 2016). Additionally, a series of Schiff base derivatives were synthesized from sulfamethazine and sulfamethoxazole and evaluated for their urease inhibitory activity, suggesting their potential in treating diseases related to urease activity (Asad Hamad et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-2-19(13-16-8-9-17-18(12-16)23-14-22-17)24(20,21)11-10-15-6-4-3-5-7-15/h3-12H,2,13-14H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSDRXYCYJKFGM-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=C1)OCO2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC2=C(C=C1)OCO2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-phenylethenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

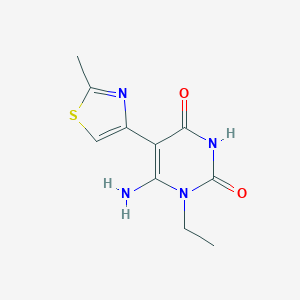
![3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B2616531.png)
![4-(Dimethylamino)-1-{[4-(dimethylamino)pyridin-1-ium-1-yl]methyl}pyridin-1-ium diiodide](/img/structure/B2616533.png)
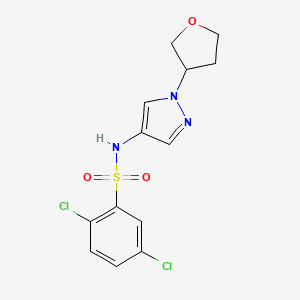
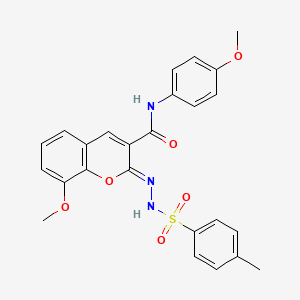
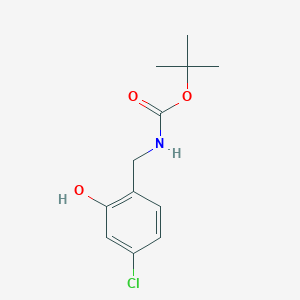
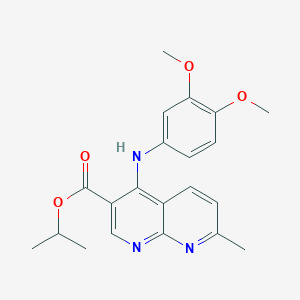


![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616545.png)

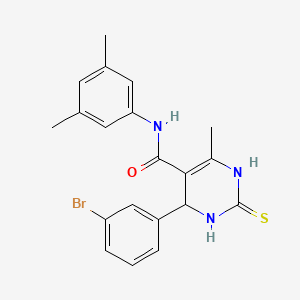
![1-(4-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2616551.png)
![(1S,3R)-3-[9H-Fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2616552.png)